8-Nitro-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide
Description
Properties
IUPAC Name |
11-nitro-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c13-12(14)7-3-4-9-8(6-7)10-2-1-5-16(10,15)11-9/h3-4,6,10H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYHABFBFRUJGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C=CC(=C3)[N+](=O)[O-])N=S2(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Nitro-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of specific reagents such as nitric acid for nitration and oxidizing agents for the final oxidation step. Industrial production methods may involve similar steps but are optimized for larger scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
8-Nitro-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Nitro-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-Nitro-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect various pathways, including enzyme inhibition or activation, and can lead to changes in cellular functions .
Comparison with Similar Compounds
Optical and Electronic Properties
Absorption Spectra and Bathochromic Shifts
The absorption properties of benzothienoisothiazole derivatives are highly sensitive to substituents. For example:
- Compound 1 (parent molecule, unsubstituted) exhibits a baseline absorption wavelength (λabs) and absorption region (R).
- Compound 3 (benzo[c]isothiazole-substituted) shows a bathochromic shift of 26.1 nm compared to Compound 1, with an oscillator strength slightly lower than the parent compound .
- Compound 7 (thieno[3,4-b]pyrazine-substituted) demonstrates the largest bathochromic shift (256.2 nm) and the highest oscillator strength, attributed to extended π-conjugation and electron-deficient character .
Table 1: Absorption Properties of Analogous Compounds
| Compound | Substituent | λabs Shift (nm) | Oscillator Strength | Absorption Region R (nm) |
|---|---|---|---|---|
| 1 | Parent (unsubstituted) | 0 | Baseline | 82.3 |
| 3 | Benzo[c]isothiazole | +26.1 | Slightly <1 | 165.8 |
| 7 | Thieno[3,4-b]pyrazine | +256.2 | Highest | 225.7 |
| 8 | 2,3-Dihydrothieno-dioxine | +59.0 | High | 180.3 |
Charge Transport Properties
Reorganization energies (λe for electrons, λh for holes) and absolute hardness (η) are critical for assessing charge-carrier mobility:
- Compound 3 (benzo[c]isothiazole): λe = 0.209 eV , λh = 0.046 eV , η = 3.12 eV . This compound favors hole transport due to its low λh .
- Compound 6 (thieno[3,2-b]thiophene): λe = 0.091 eV, λh = 0.129 eV, η = 2.85 eV. Exhibits balanced ambipolar transport with higher electron mobility .
Table 2: Reorganization Energies and Stability
| Compound | λe (eV) | λh (eV) | η (eV) | Charge Transport Bias |
|---|---|---|---|---|
| 1 | 0.147 | 0.072 | 3.50 | Ambipolar |
| 3 | 0.209 | 0.046 | 3.12 | Hole-dominated |
| 6 | 0.091 | 0.129 | 2.85 | Electron-dominated |
| 7 | 0.105 | 0.112 | 2.50 | Ambipolar |
However, its η value may rise, improving stability relative to highly reactive analogs like Compound 7 .
Biological Activity
8-Nitro-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide (C₁₀H₁₀N₂O₃S) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure includes a nitro group which may enhance its reactivity and biological activity. The thieno-isothiazole framework is associated with various pharmacological effects. Its molecular weight is approximately 238.26 g/mol, and it contains multiple functional groups that are commonly found in bioactive molecules.
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₃S |
| Molecular Weight | 238.26 g/mol |
| CAS Number | 2169311-00-4 |
| Purity | >90% |
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and other inflammatory mediators.
Anti-inflammatory Mechanisms
Research has shown that compounds with similar thieno-isothiazole structures often inhibit the production of inflammatory cytokines such as TNF-α and IL-6. For instance, a study demonstrated that derivatives of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine exhibited comparable anti-inflammatory activities by reducing cytokine secretion in macrophages stimulated with lipopolysaccharides (LPS) .
Case Studies and Research Findings
-
Inhibition of Cytokine Production :
- A study involving the treatment of macrophages with various compounds showed that those similar to this compound significantly inhibited TNF-α and IL-6 production at concentrations around 10 μM .
- The results indicated a dose-dependent relationship where higher concentrations led to greater inhibition of cytokine secretion.
- Structure-Activity Relationship (SAR) :
- Comparative Analysis :
Q & A
Q. What are the standard synthetic routes for 8-Nitro-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide?
The synthesis typically involves multi-step protocols, including:
- Cyclization and Nitration : Initial formation of the benzothieno-isothiazole scaffold via cyclization under reflux conditions (e.g., using DMSO as a solvent, as in ), followed by nitration at the 8-position. Nitration agents like concentrated HNO₃ or mixed acids (HNO₃/H₂SO₄) are employed, with temperature control (0–5°C) to minimize side reactions .
- Oxidation : Conversion to the 4-oxide derivative using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) in dichloromethane, monitored by TLC for reaction completion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield pure product, with yields typically ranging 60–75% .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
Key methods include:
- Spectroscopy :
- IR : Identifies functional groups (e.g., S=O stretch at ~1050 cm⁻¹, nitro group at ~1520 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methylene groups in the tetrahydro ring at δ 2.5–3.5 ppm) and carbon skeleton .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve nitro-group regioselectivity and yield?
- Design of Experiments (DoE) : Systematically vary nitration parameters (e.g., acid ratio, temperature, reaction time) to identify optimal conditions. For example, using HNO₃/H₂SO₄ at 0°C for 2 hours may enhance regioselectivity for the 8-position .
- Catalytic Additives : Introduce catalysts like NaNO₂ or FeCl₃ to modulate electrophilic substitution pathways, as seen in analogous heterocyclic nitrations .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track nitro-group formation and adjust conditions dynamically .
Q. How should researchers resolve contradictions between experimental and computational spectral data?
- Cross-Validation : Compare experimental NMR/IR with density functional theory (DFT)-predicted spectra (e.g., using Gaussian or ORCA software) to identify discrepancies in substituent effects or tautomeric forms .
- Impurity Analysis : Conduct HPLC-MS to detect byproducts (e.g., over-oxidized or dimerized species) that may skew spectral interpretations .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation, resolving ambiguities in NMR assignments .
Q. What methodologies are recommended for evaluating biological activity in academic settings?
- In Vitro Assays :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, with cisplatin as a positive control .
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar dilution, referencing MIC (minimum inhibitory concentration) values .
Q. How can computational tools predict reactivity and regioselectivity in derivative synthesis?
- DFT Calculations : Optimize transition states for nitration or oxidation steps to predict favored pathways. For example, calculate activation energies for nitro-group addition at the 8-position vs. competing sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis, as demonstrated in ’s docking studies .
- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction outcomes, aiding in solvent selection for improved yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
